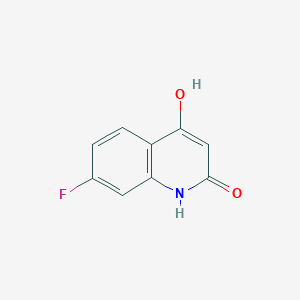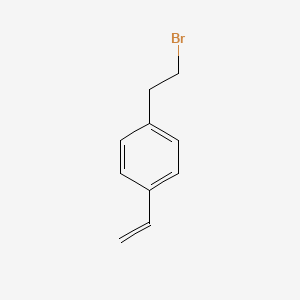
4-(2-Bromoethyl)styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)styrene is an organic compound that belongs to the class of styrene derivatives It features a styrene backbone with a bromoethyl group attached to the para position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)styrene typically involves the bromination of 4-ethylstyrene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the product meets industrial standards.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles, leading to the formation of different functionalized styrenes.
Polymerization: The styrene moiety allows for polymerization reactions, forming polystyrene derivatives with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled conditions to achieve desired polymer characteristics.
Major Products Formed
Functionalized Styrenes: Depending on the nucleophile used, various functional groups can be introduced.
Polystyrene Derivatives: These polymers can exhibit enhanced thermal stability and flame retardant properties.
科学研究应用
4-(2-Bromoethyl)styrene has several applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of flame-retardant polymers.
Materials Science: Incorporated into materials to enhance thermal stability and reduce flammability.
Biomedical Research: Potential use in the development of drug delivery systems and biomedical devices due to its ability to form biocompatible polymers.
作用机制
The mechanism of action of 4-(2-Bromoethyl)styrene in polymerization involves the formation of free radicals that initiate the polymerization process. The bromoethyl group can participate in radical reactions, leading to the formation of cross-linked polymer networks. These networks enhance the material properties, such as thermal stability and mechanical strength .
相似化合物的比较
Similar Compounds
4-(2-Chloroethyl)styrene: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
4-(3-Bromopropyl)styrene: Features a longer alkyl chain with a bromine atom.
Uniqueness
4-(2-Bromoethyl)styrene is unique due to its specific bromoethyl substitution, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom enhances its ability to undergo free radical reactions, making it particularly useful in the synthesis of flame-retardant materials .
属性
CAS 编号 |
2499-63-0 |
|---|---|
分子式 |
C10H11Br |
分子量 |
211.10 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4-ethenylbenzene |
InChI |
InChI=1S/C10H11Br/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8H2 |
InChI 键 |
MPDKBJPVJSVPPC-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
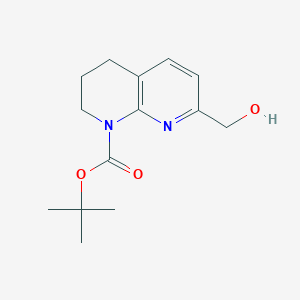
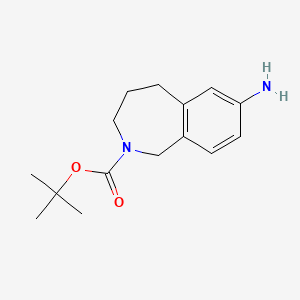
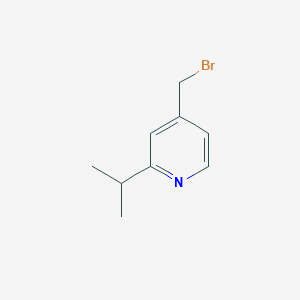

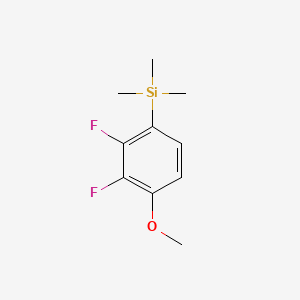
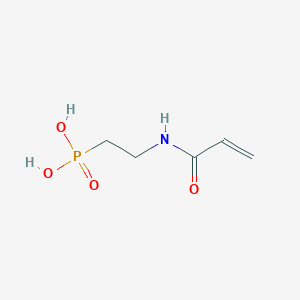
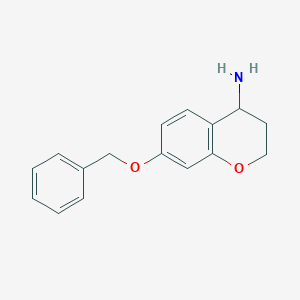


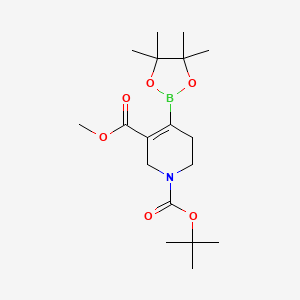
![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
